molecular formula C10H15NOS2 B14494318 3-Oxobutyl 2-iminocyclopentane-1-carbodithioate CAS No. 63018-12-2

3-Oxobutyl 2-iminocyclopentane-1-carbodithioate

Cat. No.: B14494318
CAS No.: 63018-12-2
M. Wt: 229.4 g/mol
InChI Key: DJUHGRJEKXZXKE-UHFFFAOYSA-N
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Description

3-Oxobutyl 2-iminocyclopentane-1-carbodithioate is a chemical compound known for its unique structure and properties. It contains a five-membered cyclopentane ring, an imine group, a dithioester group, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobutyl 2-iminocyclopentane-1-carbodithioate typically involves the reaction of cyclopentanecarbodithioic acid with an appropriate oxobutyl derivative. The reaction conditions often include the use of a base to facilitate the formation of the imine group and a suitable solvent to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Oxobutyl 2-iminocyclopentane-1-carbodithioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxobutyl 2-iminocyclopentane-1-carbodithioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxobutyl 2-iminocyclopentane-1-carbodithioate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dithioester group can undergo redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarbodithioic acid derivatives: Compounds with similar dithioester groups.

    Iminocyclopentane derivatives: Compounds with similar imine groups.

    Oxobutyl derivatives: Compounds with similar ketone groups

Uniqueness

3-Oxobutyl 2-iminocyclopentane-1-carbodithioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63018-12-2

Molecular Formula

C10H15NOS2

Molecular Weight

229.4 g/mol

IUPAC Name

3-oxobutyl 2-iminocyclopentane-1-carbodithioate

InChI

InChI=1S/C10H15NOS2/c1-7(12)5-6-14-10(13)8-3-2-4-9(8)11/h8,11H,2-6H2,1H3

InChI Key

DJUHGRJEKXZXKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC(=S)C1CCCC1=N

Origin of Product

United States

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